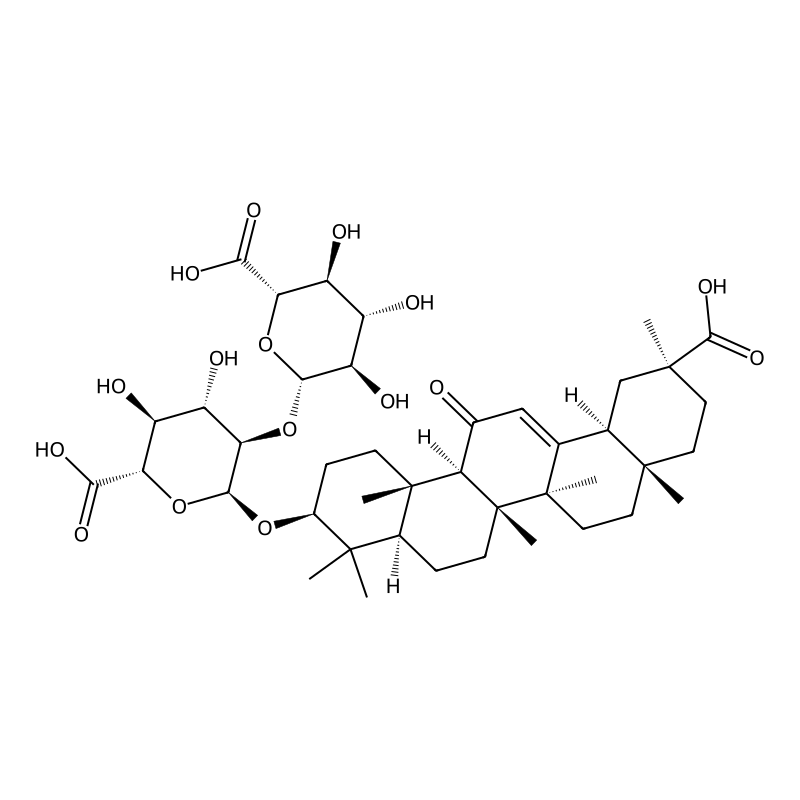

alpha-Glycyrrhizin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Alpha-Glycyrrhizin is a triterpenoid saponin, the primary sweet-tasting component found in licorice root (Glycyrrhiza glabra) []. It has been a subject of scientific research due to its diverse biological activities, including anti-inflammatory, antiviral, and anti-allergic properties [].

Anti-inflammatory Effects

Studies suggest that alpha-Glycyrrhizin possesses anti-inflammatory properties. It may help regulate the immune system and reduce inflammation by inhibiting the production of inflammatory mediators []. Research indicates that alpha-Glycyrrhizin might be beneficial in managing chronic inflammatory conditions like liver diseases [].

Antiviral Activity

Some scientific evidence suggests alpha-Glycyrrhizin might have antiviral properties. In-vitro studies have shown its effectiveness against various viruses, including hepatitis B and C viruses []. However, further research is needed to determine its efficacy and safety in human clinical trials.

Other Potential Applications

Scientific research is exploring the potential applications of alpha-Glycyrrhizin in various fields:

- Metabolic Syndrome: Studies suggest alpha-Glycyrrhizin might improve glucose tolerance and lower blood sugar levels, potentially aiding in managing metabolic syndrome [].

- Skin Conditions: Due to its anti-inflammatory properties, alpha-Glycyrrhizin might be beneficial in treating certain skin conditions like eczema and atopic dermatitis []. However, more research is required.

Alpha-Glycyrrhizin, also known as glycyrrhizin or glycyrrhizic acid, is a natural compound primarily derived from the root of the licorice plant (Glycyrrhiza glabra). It is a saponin with a complex structure characterized by a glycosidic bond between glucuronic acid and glycyrrhetinic acid. This compound is notable for its intense sweetness, which is approximately 30 to 50 times sweeter than sucrose, making it a popular sweetening agent in various food products and beverages .

Alpha-Glycyrrhizin undergoes several chemical transformations, particularly hydrolysis, which converts it into its active metabolite, 18β-glycyrrhetinic acid. This process occurs mainly via intestinal bacteria after oral ingestion. The hydrolysis leads to the formation of glucuronides and sulfate conjugates in the liver, which are then excreted through bile and urine . The compound can also participate in reactions involving alkali treatment, resulting in isomerization and production of different glycyrrhizin forms with varying properties .

Alpha-Glycyrrhizin exhibits a range of biological activities:

- Anti-inflammatory Properties: It suppresses pro-inflammatory cytokines such as tumor necrosis factor-alpha and inhibits nuclear factor kappa-light-chain-enhancer of activated B cells translocation into the nucleus .

- Antiviral Effects: The compound has demonstrated antiviral activity against several viruses, including herpes simplex virus and hepatitis B virus, by inhibiting viral replication .

- Metabolic Effects: It influences metabolic pathways by inhibiting 11-beta-hydroxysteroid dehydrogenase type 1, which can affect glucose metabolism and lipid profiles in the body .

Alpha-Glycyrrhizin can be synthesized through various methods, including:

- Extraction from Licorice Root: The most common method involves extracting the compound from the dried roots of Glycyrrhiza glabra using water or alcohol solvents .

- Chemical Modification: Alkali treatment of glycyrrhizin can lead to the formation of different isomers, enhancing its functional properties .

- Microbial Fermentation: Some studies suggest that fermentation processes may also yield glycyrrhizin and its derivatives through microbial action on licorice extracts.

Alpha-Glycyrrhizin has diverse applications across various fields:

- Food Industry: Used as a natural sweetener and flavoring agent in candies, beverages, and dietary supplements due to its high sweetness level .

- Pharmaceuticals: Employed for its anti-inflammatory and antiviral properties in treating conditions such as hepatitis and other viral infections .

- Cosmetics: Utilized for its emulsifying and skin-soothing properties in cosmetic formulations .

Research indicates that alpha-Glycyrrhizin can interact with various medications due to its effects on liver enzymes involved in drug metabolism. For instance:

- It may alter the metabolism of drugs processed by cytochrome P450 enzymes, potentially affecting the efficacy and safety of medications such as corticosteroids and antihypertensives .

- Its ability to influence potassium levels can lead to complications when used alongside diuretics or medications that affect blood pressure .

Several compounds share structural or functional similarities with alpha-Glycyrrhizin. Here are some notable examples:

| Compound Name | Source | Key Properties |

|---|---|---|

| Glycyrrhetinic Acid | Hydrolysis product | Active metabolite with anti-inflammatory effects |

| Beta-Glycyrrhizin | Isomer of glycyrrhizin | Different biological activity profile |

| Liquiritigenin | Licorice root | Exhibits anti-inflammatory and antioxidant properties |

| Saponins | Various plants | Similar emulsifying properties |

Uniqueness of Alpha-Glycyrrhizin

Alpha-Glycyrrhizin stands out due to its potent sweetness combined with significant biological activities such as antiviral effects and its ability to modulate inflammatory responses. Unlike other similar compounds, it also possesses unique pharmacokinetic properties that result from its metabolism into active metabolites like glycyrrhetinic acid, enhancing its therapeutic potential while presenting specific interaction risks with other drugs.

Conventional Solvent Extraction Systems (Aqueous vs. Organic Phases)

Conventional solvent extraction represents the foundational approach for isolating alpha-Glycyrrhizin from Glycyrrhiza species. The selection of extraction solvents critically influences both the yield and purity of the extracted compound, with distinct performance characteristics observed between aqueous and organic phase systems [1] [2].

Aqueous Phase Extraction Systems demonstrate superior efficiency for alpha-Glycyrrhizin isolation. Water emerges as the most effective single solvent, achieving extraction efficiencies of 2.44 milligrams per gram of plant material under standardized conditions (240 minutes at room temperature) [1]. This exceptional performance stems from the highly polar nature of alpha-Glycyrrhizin, which contains multiple hydroxyl groups and carboxylic acid functionalities that facilitate strong hydrogen bonding interactions with water molecules [3].

Hydroalcoholic solvent systems provide optimized extraction performance through synergistic effects. Ethanol-water mixtures demonstrate remarkable efficiency, particularly the 10:90 volume ratio combination, which maintains the 2.44 milligrams per gram extraction yield observed with pure water while potentially enhancing mass transfer characteristics [1]. The 30:70 ethanol-water system achieves comparable performance at 2.39 milligrams per gram, indicating robust extraction across a range of hydroalcoholic compositions [1].

Organic Phase Systems exhibit significantly reduced extraction capabilities for alpha-Glycyrrhizin. Pure methanol and ethanol both yield only 0.86 milligrams per gram under identical extraction conditions, representing a 65% reduction compared to aqueous systems [1]. Non-polar organic solvents including acetonitrile and chloroform fail to extract detectable quantities of alpha-Glycyrrhizin, confirming the compound's hydrophilic character [1].

Methanol-water binary systems find application in preparative-scale extractions. The 70:30 methanol-water combination serves effectively for crude extraction procedures, particularly in extended extraction protocols requiring 24-hour treatment periods [4]. This system facilitates subsequent purification steps while maintaining reasonable extraction efficiency.

pH-dependent extraction mechanisms influence solvent selection strategies. Glycyrrhizic acid extraction into organic phases occurs primarily through molecular state formation via hydrogen bonding, with pH serving as the critical controlling factor [3]. Acidic conditions promote molecular form stabilization, enhancing organic phase partitioning, while alkaline environments favor ionic forms that preferentially remain in aqueous phases [3].

Advanced Separation Technologies

Aqueous Two-Phase Systems (PEG-Salt Combinations)

Aqueous Two-Phase Systems represent an environmentally sustainable advancement in alpha-Glycyrrhizin extraction technology. These systems utilize polyethylene glycol-salt combinations to create distinct aqueous phases with differing polarities, enabling selective compound partitioning without organic solvent requirements [5] [6].

PEG 10000-Sodium Citrate Systems demonstrate exceptional performance characteristics. Optimal extraction conditions occur at 20% PEG concentration and 15% sodium citrate concentration, achieving 73% extraction efficiency with a partition coefficient of 6.5 [6] [7]. This system outperforms alternative salt combinations, establishing sodium citrate as the preferred organic acid salt for alpha-Glycyrrhizin extraction applications [6].

PEG 10000-Sodium Tartrate Systems provide comparable but slightly reduced performance. Under identical concentration conditions (20% PEG, 15% salt), this system achieves 65% extraction efficiency with a partition coefficient of 4.2 [6] [7]. While effective, the sodium tartrate system consistently underperforms relative to sodium citrate combinations across multiple experimental parameters [6].

PEG 1000-Ammonium Sulfate Systems achieve remarkable extraction efficiency. Optimal conditions utilizing 50% PEG 1000 concentration and 5.7% ammonium sulfate concentration at pH 6.5 yield 99.7% extraction recovery [8]. This system demonstrates the highest reported extraction efficiency among aqueous two-phase methodologies, though partition coefficient data remains unreported [8].

Alternative Polymer Systems expand methodological diversity. Ethylene oxide-propylene oxide copolymers (EO60PO40) combined with potassium phosphate salts provide effective separation platforms. Optimal conditions utilizing 30% EO60PO40 and 24% potassium phosphate at 53°C with 1.5-hour extraction time demonstrate practical applicability for alpha-Glycyrrhizin isolation [9].

Phase Equilibrium Characteristics govern system performance. Binodal curves and tie-lines provide fundamental thermodynamic data essential for system optimization [6]. The heterogeneous region size directly correlates with separation capability, with larger regions indicating enhanced separation potential [6] [7].

Environmental and Economic Advantages distinguish aqueous two-phase systems from conventional methods. These systems eliminate toxic organic solvent requirements while maintaining high extraction efficiency [5] [6]. Biodegradable organic acid salts including citrate and tartrate enhance environmental compatibility, supporting sustainable extraction practices [6] [7].

Microwave-Assisted Extraction Optimization Parameters

Microwave-Assisted Extraction technology accelerates alpha-Glycyrrhizin isolation through targeted electromagnetic energy application. This methodology significantly reduces extraction time while maintaining or enhancing yield performance compared to conventional techniques [10] [11] [12].

Microwave Power Optimization requires precise parameter control. Optimal power ranges span 500-700 watts, with maximum extraction yield achieved at 600 watts [10] [11]. Power levels exceeding 700 watts result in yield degradation due to compound decomposition and excessive heating effects [10] [11]. Power below 500 watts provides insufficient energy for effective cell wall disruption and mass transfer enhancement [10] [11].

Extraction Time Parameters demonstrate critical importance for yield optimization. Optimal extraction duration ranges from 2-6 minutes, with maximum efficiency achieved at 4 minutes [10] [11]. Extended extraction beyond 6 minutes results in yield reduction due to thermal degradation and compound oxidation [10] [11]. This dramatic time reduction compared to conventional methods (240 minutes) represents a significant technological advancement [10] [11].

Temperature Control influences extraction efficiency and compound stability. Optimal extraction temperature occurs at 70°C, providing maximum yield while maintaining compound integrity [10] [11]. Temperature elevation above 70°C causes sharp yield decreases due to glycyrrhizin thermal degradation [10] [11]. Temperature ranges from 40-90°C demonstrate the critical nature of thermal control in microwave-assisted systems [10] [11].

Solid-Liquid Ratio Optimization affects both yield and economic efficiency. Ratios of 1:10, 1:15, and 1:20 (grams plant material to milliliters solvent) provide comparable yields, with 1:10 selected as optimal for economic considerations [10] [11]. Lower ratios including 1:5 result in insufficient solvent availability for complete extraction [10] [11].

Ionic Liquid Integration enhances extraction selectivity and efficiency. 1-Butyl-3-methylimidazolium chloride concentrations between 1.0-3.0 mol/L provide optimal performance, with 2.0 mol/L identified as the ideal concentration [10] [11]. Concentrations exceeding 3.0 mol/L cause yield reduction due to excessive ionic strength and potential compound complexation [10] [11].

Comparative Performance Analysis demonstrates significant advantages over conventional methods. Ionic liquid-microwave assisted extraction achieves 2.54% weight/weight yield in 4 minutes, compared to 0.48% yield requiring 7 days for conventional maceration and 0.76% yield requiring 3 hours for Soxhlet extraction [10] [11]. This represents a 5-fold yield improvement with 99% time reduction [10] [11].

Supercritical Fluid Extraction Dynamics

Supercritical Carbon Dioxide Extraction provides an advanced methodology for alpha-Glycyrrhizin isolation utilizing the unique properties of supercritical fluids. This technology offers precise control over extraction selectivity while eliminating organic solvent residues [13] [14] [15].

Pressure Optimization represents the primary controlling parameter for extraction efficiency. Optimal pressure conditions occur at 30 megapascals, providing maximum compound recovery of 102.67 ± 1.13% within 60 minutes [15]. Pressure ranges from 10-50 megapascals demonstrate significant yield variation, with pressures below 30 megapascals reducing extraction efficiency due to insufficient supercritical carbon dioxide density [15] [16].

Temperature Control influences both supercritical fluid properties and compound stability. Optimal extraction temperature occurs at 60°C, balancing enhanced mass transfer with compound thermal stability [15]. Temperature ranges from 20-80°C provide experimental boundaries, with lower temperatures reducing extraction kinetics and higher temperatures potentially causing thermal degradation [15] [16].

Carbon Dioxide Flow Rate affects mass transfer and extraction kinetics. Optimal flow rates range from 0.8-2.0 milliliters per minute, with 1.3 milliliters per minute providing ideal conditions [15]. Higher flow rates may reduce contact time and extraction efficiency, while lower flow rates extend extraction duration without proportional yield benefits [15].

Modifier Integration enhances extraction capability for polar compounds. Pure supercritical carbon dioxide fails to extract alpha-Glycyrrhizin at 50 megapascals and 60°C due to insufficient polarity [15]. Water addition as a modifier enables considerable extraction improvement [15]. 70% aqueous methanol at 15% concentration provides maximum recovery of approximately 97% [15].

Extraction Time Dynamics influence both yield and economic efficiency. Optimal extraction duration spans 40-120 minutes, with maximum recovery achieved within 60 minutes under optimal conditions [15]. Extended extraction times provide minimal yield improvement while increasing operational costs [15].

Density Relationships govern extraction performance. Supercritical carbon dioxide density calculated at optimal pressure and temperature equals 885 kilograms per cubic meter [14]. Maximum glycyrrhizic acid yield (158 milligrams per gram dried material) correlates with supercritical carbon dioxide density of 863 kilograms per cubic meter [14]. Density ranges from 780-890 kilograms per cubic meter provide practical operating boundaries [14].

Comparative Analysis demonstrates supercritical fluid extraction advantages and limitations. Recovery percentages exceeding 100% indicate analytical precision rather than compound creation, suggesting highly efficient extraction with minimal losses [15]. Environmental benefits include elimination of organic solvent residues and reduced waste generation compared to conventional methods [15].

Chromatographic Purification Strategies (HPLC, MPLC)

High Performance Liquid Chromatography serves as the primary analytical and preparative tool for alpha-Glycyrrhizin purification. Multiple column chemistries and mobile phase systems provide versatile approaches for achieving high-purity compound isolation [17] [18] [19].

Reversed-Phase C18 Systems dominate alpha-Glycyrrhizin purification applications. Standard C18 columns utilizing acetonitrile-water mobile phases (41:59 volume ratio) with 0.1% phosphoric acid achieve effective separation with 7.25-minute retention times at 1.0 milliliters per minute flow rate [18] [19]. Extended C18 columns including Zorbax Extended C-18 (250 × 4.6 millimeters, 5 micrometers) provide enhanced resolution using gradient elution with 0.1% formic acid and acetonitrile [20].

Mobile Phase Optimization critically influences separation performance. Gradient elution systems beginning with 25% acetonitrile and progressing to 90% acetonitrile over 8 minutes provide superior resolution compared to isocratic methods [21]. Acid additives including formic acid (0.1%) and acetic acid (0.2%) enhance peak shape and system ruggedness [22] [20]. pH adjustment to 1.8 using phosphoric acid optimizes compound ionization for reversed-phase retention [18] [19].

Chiral Separation Systems enable stereoisomer resolution. ChiraSpher columns with methanol-water (65:35 volume ratio) mobile phases containing 0.2% acetic acid achieve excellent separation of 18-alpha and 18-beta glycyrrhizin diastereomers with resolution factors of 2.3 [23] [22]. Analysis time remains below 30 minutes with quantitation limits of 0.2% for one isomer in the presence of the other [23] [22].

Detection and Analysis Parameters optimize compound identification and quantification. Ultraviolet detection at wavelengths between 250-256 nanometers provides optimal sensitivity for alpha-Glycyrrhizin analysis [20] [21] [24]. Retention time consistency across multiple systems (7.25-7.30 minutes for reversed-phase methods) confirms compound identity and system reproducibility [18] [19] [20].

Medium Pressure Liquid Chromatography offers cost-effective preparative purification alternatives. Reversed-phase medium pressure systems operate at pressures between 0-200 pounds per square inch, utilizing larger particle size packing materials that reduce instrumentation costs while maintaining separation efficiency [25]. Higher sample capacity and reduced preliminary purification requirements make medium pressure liquid chromatography attractive for large-scale alpha-Glycyrrhizin production [25].

Preparative Scale Applications demonstrate practical purification capabilities. High-speed counter-current chromatography using ethyl acetate-methanol-water (5:2:5 volume ratio) solvent systems achieves 96.8% purity from crude extracts with 95.2% recovery [26] [27] [28]. Sample processing of 130 milligrams crude extract yields 42.2 milligrams purified alpha-Glycyrrhizin, demonstrating preparative feasibility [26] [27] [28].

Analytical Method Validation ensures reliable quantitative analysis. Linearity ranges from 5-500 nanograms per milliliter demonstrate excellent correlation coefficients (R² = 0.9997) for liquid chromatography-mass spectrometry methods [21]. Precision parameters including intraday (0.81% coefficient of variation) and interday (0.48% coefficient of variation) validation confirm analytical reliability [21].

High Performance Thin Layer Chromatography provides alternative analytical approaches. Reversed-phase HPTLC using RP-18 silica gel plates with methanol-water (7:3 volume ratio) mobile phases achieves effective separation with Rf values of 0.63 ± 0.01 [24] [29]. Linear quantitation ranges from 2000-7000 nanograms per band enable pharmaceutical formulation analysis [24] [29].

System Suitability and Performance parameters ensure consistent analytical performance. Theoretical plate counts exceeding 2000 and tailing factors below 2.0 indicate excellent column performance [20]. Resolution factors above 2.0 confirm adequate separation for analytical and preparative applications [23] [22].

| Table 1: Extraction Efficiency Comparison of Conventional Solvent Systems | |||

|---|---|---|---|

| Solvent System | Extraction Efficiency (mg/g) | Extraction Time | Reference |

| Water | 2.44 | 240 min | [1] |

| Methanol | 0.86 | 240 min | [1] |

| Ethanol | 0.86 | 240 min | [1] |

| Ethanol:Water (30:70 v/v) | 2.39 | 240 min | [1] |

| Ethanol:Water (10:90 v/v) | 2.44 | 240 min | [1] |

| Methanol:Water (70:30 v/v) | Used for crude extraction | 24 h | [4] |

| Acetonitrile | Not detected* | 240 min | [1] |

| Chloroform | Not detected* | 240 min | [1] |

| Table 2: Aqueous Two-Phase System Optimization Parameters | |||||

|---|---|---|---|---|---|

| System Components | PEG/Polymer Concentration (%) | Salt Concentration (%) | Extraction Efficiency (%) | Partition Coefficient | Reference |

| PEG 10000 + Sodium Citrate | 20 | 15 | 73 | 6.5 | [6] [7] |

| PEG 10000 + Sodium Tartrate | 20 | 15 | 65 | 4.2 | [6] [7] |

| PEG 1000 + (NH4)2SO4 | 50 | 5.7 | 99.7 | Not reported | [8] |

| EO60PO40 + K2HPO4 | 30 | 24 | Optimal conditions reported | Not reported | [9] |

| Table 3: Microwave-Assisted Extraction Optimization Parameters | ||||

|---|---|---|---|---|

| Parameter | Optimal Range | Optimal Value | Yield Enhancement | Reference |

| Microwave Power | 500-700 W | 600 W | Maximum at 600W | [10] [11] |

| Extraction Time | 2-6 min | 4 min | Decreased after 6 min | [10] [11] |

| Temperature | 70°C | 70°C | Sharp decrease above 70°C | [10] [11] |

| Solid-Liquid Ratio | 1:10 (g:mL) | 1:10 (g:mL) | Similar yield for 1:10, 1:15, 1:20 | [10] [11] |

| Ionic Liquid Concentration ([bmim]Cl) | 1.0-3.0 mol/L | 2.0 mol/L | Decreased above 3.0 mol/L | [10] [11] |

| Table 4: Supercritical Fluid Extraction Optimal Conditions | ||||

|---|---|---|---|---|

| Parameter | Range Studied | Optimal Conditions | Maximum Recovery (%) | Reference |

| Pressure | 10-50 MPa | 30 MPa | 102.67 ± 1.13 | [15] |

| Temperature | 20-80°C | 60°C | 102.67 ± 1.13 | [15] |

| CO2 Flow Rate | 0.8-2.0 mL/min | 1.3 mL/min | 102.67 ± 1.13 | [15] |

| Extraction Time | 40-120 min | 60 min | 102.67 ± 1.13 | [15] |

| Modifier Type | Water, Methanol, 70% Aqueous Methanol | 70% Aqueous Methanol | 97 | [15] |

| Modifier Concentration | 0-15% | 15% | 97 | [15] |

| Table 5: High Performance Liquid Chromatography Purification Methods | ||||||

|---|---|---|---|---|---|---|

| Column Type | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Purity Achieved (%) | Reference |

| C18 Reversed-Phase | Acetonitrile:Water (41:59) + 0.1% H3PO4 | 1.0 | Not specified | 7.25 | Not specified | [18] [19] |

| Zorbax Extended C-18 | 0.1% Formic acid:Acetonitrile (gradient) | 1.0 | 250 | 7.30 | Not specified | [20] |

| ChiraSpher (Chiral) | Methanol:Water (65:35) + 0.2% acetic acid | Not specified | Not specified | <30 | Resolution factor 2.3 | [23] [22] |

| SepaxHP CN | Acetonitrile:Water (50:50) + 0.1% formic acid | Not specified | Not specified | <5 | Not specified | [30] |

| RP-18 HPTLC | Methanol:Water (7:3) | Not applicable | 256 | Not applicable | Not specified | [24] [29] |